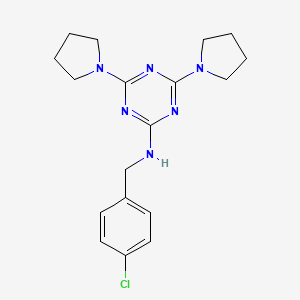![molecular formula C14H15N5O3 B3748463 N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3748463.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly known as NM-3, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. NM-3 has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of NM-3 is not fully understood. However, it is believed that NM-3 exerts its biological effects by binding to specific targets, such as enzymes or receptors, and modulating their activity. For example, NM-3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
NM-3 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NM-3 inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that NM-3 has analgesic and anxiolytic effects in animal models. However, more research is needed to determine the safety and efficacy of NM-3 in humans.
Avantages Et Limitations Des Expériences En Laboratoire
NM-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. NM-3 is also soluble in a wide range of solvents, making it suitable for use in various assays. However, NM-3 has some limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on NM-3. One area of interest is the development of NM-3 derivatives with improved pharmacological properties. Another area of research is the identification of the molecular targets of NM-3 and the elucidation of its mechanism of action. Additionally, more studies are needed to determine the safety and efficacy of NM-3 in humans, which could lead to the development of new therapeutic agents.
Applications De Recherche Scientifique
NM-3 has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NM-3 has been investigated for its antitumor, anti-inflammatory, and antifungal activities. In pharmacology, NM-3 has been studied for its analgesic and anxiolytic effects. In biochemistry, NM-3 has been used as a probe to study the interactions of small molecules with proteins.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c20-13(12-15-9-16-18-12)17-11-3-1-2-10(8-11)14(21)19-4-6-22-7-5-19/h1-3,8-9H,4-7H2,(H,17,20)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJZHNFKVCFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-morpholinylcarbonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorophenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B3748381.png)
![7-bromo-2-(4-hydroxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3748385.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B3748401.png)
![2-[5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3748409.png)
![methyl 3-methyl-5-[(3-nitrobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3748412.png)
![2-chloro-4,5-difluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3748420.png)
![ethyl {2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}carbamate](/img/structure/B3748422.png)



![2-[(diphenylmethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B3748449.png)

![1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine](/img/structure/B3748469.png)
